molecular formula C10H10N2O2S B2758569 3-Methylisoquinoline-5-sulfonamide CAS No. 1823955-39-0

3-Methylisoquinoline-5-sulfonamide

Cat. No. B2758569
CAS RN: 1823955-39-0
M. Wt: 222.26
InChI Key: OFBWLUCHBZRQJM-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-5-sulfonamide is a compound with the CAS Number: 1823955-39-0 and a molecular weight of 222.27 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 3-Methylisoquinoline-5-sulfonamide is 1S/C10H10N2O2S/c1-7-5-9-8 (6-12-7)3-2-4-10 (9)15 (11,13)14/h2-6H,1H3, (H2,11,13,14) . This compound contains a total of 35 bonds, including 21 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 sulfonamide (thio-/dithio-), and 1 Pyridine .


Chemical Reactions Analysis

Sulfonamide-based compounds, such as 3-Methylisoquinoline-5-sulfonamide, have been widely applied as building blocks in medicinal chemistry . They exhibit a range of pharmacological activities and can play a role in treating a diverse range of disease states .


Physical And Chemical Properties Analysis

3-Methylisoquinoline-5-sulfonamide is a powder at room temperature .

Scientific Research Applications

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition : Research has explored sulfonamides, including structures related to 3-Methylisoquinoline-5-sulfonamide, for their potential as inhibitors of PNMT, an enzyme involved in synthesizing epinephrine from norepinephrine. Studies suggest that sulfonamides can form favorable interactions with the enzyme, influencing inhibitor potency and selectivity. These findings are significant for developing drugs that can cross the blood-brain barrier, offering therapeutic potential for diseases influenced by catecholamine levels (Grunewald et al., 2006).

Rapid Synthesis Techniques : A notable advancement in synthetic chemistry is the rapid synthesis of 3-aminoisoquinoline-5-sulfonamides using the Buchwald-Hartwig reaction. This method provides an efficient route to synthesize compounds related to known kinase inhibitors, demonstrating the versatility of sulfonamides in drug discovery (Proisy et al., 2009).

Chemical Structure and Bonding Analysis : Studies on 4-fluoro-5-sulfonylisoquinoline derivatives have contributed to understanding the molecular geometry and interactions in sulfonamide compounds. These investigations provide insights into how structural variations affect hydrogen bonding and molecular stability, which are crucial for designing more effective drugs (Ohba et al., 2012).

Antimicrobial Activities : The synthesis and evaluation of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives demonstrate the antimicrobial potential of sulfonamide compounds. Such studies pave the way for developing new antimicrobial agents with improved efficacy against a range of bacterial and fungal pathogens (Dixit et al., 2010).

Chelate Extraction Reagents : Research into 8-sulfonamidoquinoline derivatives as chelate extraction reagents for metal cations using ionic liquids highlights the application of sulfonamides in analytical chemistry. These findings offer innovative approaches to metal ion extraction, which is important in environmental and analytical applications (Ajioka et al., 2008).

Mechanism of Action

Target of Action

3-Methylisoquinoline-5-sulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and replication .

Mode of Action

Sulfonamides, including 3-Methylisoquinoline-5-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Biochemical Pathways

By inhibiting the synthesis of folic acid, 3-Methylisoquinoline-5-sulfonamide disrupts the biochemical pathway leading to the production of DNA in bacteria . This prevents bacterial replication and growth, leading to the death of the bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by 3-Methylisoquinoline-5-sulfonamide leads to a decrease in bacterial DNA production . This results in the inhibition of bacterial growth and replication, leading to the death of the bacteria .

Action Environment

The action of 3-Methylisoquinoline-5-sulfonamide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy, as PABA competes with the drug for binding to dihydropteroate synthetase . Additionally, the drug’s stability and efficacy can be affected by factors such as pH and temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

3-methylisoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-5-9-8(6-12-7)3-2-4-10(9)15(11,13)14/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBWLUCHBZRQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2S(=O)(=O)N)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoquinoline-5-sulfonamide

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